molecular formula C19H24N4O4S B2406829 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899944-64-0

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

Cat. No. B2406829
CAS RN: 899944-64-0
M. Wt: 404.49
InChI Key: PNINXOXXYVLSBA-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Molecular Structure Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . These properties can be influenced by the nature of their substituent groups .

Scientific Research Applications

Antiviral Applications

Pyrazole derivatives have been synthesized and evaluated for their antiviral activities, particularly against human immunodeficiency virus type 1 (HIV-1). A novel series of compounds demonstrated significant anti-HIV-1 activity, showcasing the potential of pyrazole-based compounds in antiviral therapy (Aslam et al., 2014).

Anticancer Applications

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of pyrazole derivatives in developing new anticancer agents (Gomha et al., 2016).

Material Science Applications

Pyrazole-containing ligands have been used to develop materials with specific metal-uptake behaviors, demonstrating the utility of such compounds in creating selective filtration and purification systems (Berkel et al., 1997). Additionally, pyrazole derivatives have been explored for their electrochromic properties, indicating their potential in developing advanced materials for electronic and optical applications (Dubois et al., 2004).

Corrosion Inhibition

Pyrazoline derivatives have shown high inhibition efficiency as corrosion inhibitors for mild steel in acidic media. This highlights the potential application of pyrazole-based compounds in protecting metals from corrosion (Lgaz et al., 2018).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many pyrazole derivatives have shown diverse biological activities, making them promising functional reagents, especially in the field of pharmaceutics and medicinal chemistry .

Future Directions

The future of pyrazole derivatives in the field of medicinal chemistry looks promising. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

N-(3-methylbutyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)7-8-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-5-13(3)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINXOXXYVLSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

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